molecular formula C12H13F2N3 B11737419 1-(difluoromethyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine

1-(difluoromethyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine

Cat. No.: B11737419
M. Wt: 237.25 g/mol
InChI Key: VBOWSSNWLKWQDL-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a difluoromethyl group attached to the pyrazole ring and a phenylethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached to the nitrogen atom of the pyrazole ring through nucleophilic substitution reactions using phenylethyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or phenylethyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylethyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(Difluoromethyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

    Biological Research: It is used as a probe to study biological pathways and interactions due to its unique chemical structure.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, pain, and cellular signaling.

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine
  • 1-(Difluoromethyl)-N-(2-methylphenyl)-1H-pyrazol-3-amine
  • 1-(Difluoromethyl)-N-(2-phenylethyl)-1H-imidazol-3-amine

Uniqueness: 1-(Difluoromethyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine is unique due to the presence of both difluoromethyl and phenylethyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the phenylethyl group contributes to its interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(difluoromethyl)-N-(2-phenylethyl)pyrazol-3-amine

InChI

InChI=1S/C12H13F2N3/c13-12(14)17-9-7-11(16-17)15-8-6-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,15,16)

InChI Key

VBOWSSNWLKWQDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NN(C=C2)C(F)F

Origin of Product

United States

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